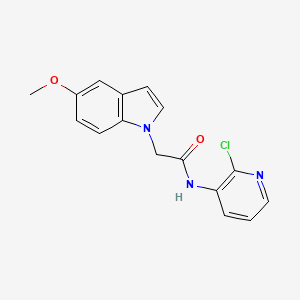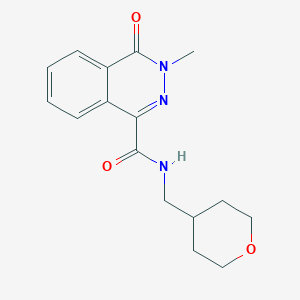
N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenethyl group and a pyrimidinylamino group attached to a propanamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-methoxyphenethylamine and 2-chloropyrimidine.
Formation of Intermediate: The 2-methoxyphenethylamine reacts with 2-chloropyrimidine under basic conditions to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-bromopropanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Purification: Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidinyl ring can be reduced under specific conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrimidinyl derivatives.
Substitution: Formation of substituted amide derivatives.
Scientific Research Applications
N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes in biological systems.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenethyl)-3-(2-pyridinylamino)propanamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)butanamide: Similar structure but with a butanamide backbone.
Uniqueness
N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H20N4O2 |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C16H20N4O2/c1-22-14-6-3-2-5-13(14)7-11-17-15(21)8-12-20-16-18-9-4-10-19-16/h2-6,9-10H,7-8,11-12H2,1H3,(H,17,21)(H,18,19,20) |
InChI Key |
UPHNGTRSNHCVMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCNC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11133039.png)
![7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11133045.png)
![3-chloro-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B11133052.png)
![N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide](/img/structure/B11133056.png)
![2-[(4-Ethoxy-3-methyl-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B11133062.png)
![N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B11133072.png)

![2-(2-methoxyethyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone](/img/structure/B11133086.png)
![N-[(Furan-2-YL)methyl]-2-(N-methyl3-chloro-4-ethoxybenzenesulfonamido)acetamide](/img/structure/B11133089.png)
![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)propanamide](/img/structure/B11133091.png)
![4-hydroxy-8-methoxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B11133095.png)
![4-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B11133106.png)
![4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-quinolinecarboxamide](/img/structure/B11133120.png)

